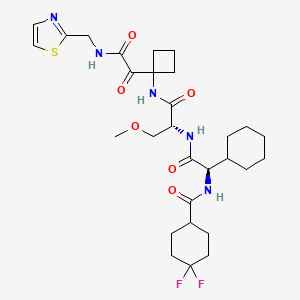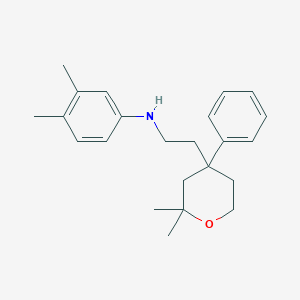
Pdi-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pdi-IN-2 is a compound known for its inhibitory effects on protein disulfide isomerase (PDI). It has shown significant antitumor activity and is used primarily in scientific research. The compound has an IC50 value of 0.62 and 0.63 μM, indicating its potency as a PDI inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pdi-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to achieve the desired inhibitory properties. The specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Pdi-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium dithionite for reduction and various oxidizing agents for oxidation. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium dithionite can lead to the formation of reduced this compound species .
Scientific Research Applications
Pdi-IN-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a probe to study protein folding and disulfide bond formation.
Biology: Investigated for its role in cellular processes involving protein disulfide isomerase.
Medicine: Explored for its potential as an antitumor agent due to its inhibitory effects on PDI.
Industry: Utilized in the development of new therapeutic agents and diagnostic tools .
Mechanism of Action
Pdi-IN-2 exerts its effects by inhibiting the activity of protein disulfide isomerase, an enzyme involved in the formation and rearrangement of disulfide bonds in proteins. This inhibition disrupts the proper folding of proteins, leading to cellular stress and apoptosis in cancer cells. The molecular targets and pathways involved include the thioredoxin domain of PDI and the endoplasmic reticulum stress response .
Comparison with Similar Compounds
Similar Compounds
Perylene diimide: Known for its photophysical properties and used in photoredox catalysis.
Perylene diimide dianions: Explored for their luminescent properties and applications in photocatalysis.
Perylene diimide monoanions: Investigated for their role in electron transfer processes.
Uniqueness
Pdi-IN-2 is unique due to its specific inhibitory effects on protein disulfide isomerase, making it a valuable tool in cancer research and therapeutic development. Its high potency and selectivity distinguish it from other similar compounds.
Properties
Molecular Formula |
C24H24O13 |
|---|---|
Molecular Weight |
520.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(8-hydroxy-1,4-dioxonaphthalen-2-yl)oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C24H24O13/c1-10(25)32-9-18-21(33-11(2)26)22(34-12(3)27)23(35-13(4)28)24(37-18)36-17-8-16(30)14-6-5-7-15(29)19(14)20(17)31/h5-8,18,21-24,29H,9H2,1-4H3/t18-,21-,22+,23-,24+/m1/s1 |
InChI Key |
CSKWWVYJAXDCIP-MWFZDGHISA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC(=O)C3=C(C2=O)C(=CC=C3)O)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC(=O)C3=C(C2=O)C(=CC=C3)O)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-anilino-N-cyclopropyl-6-[4-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]piperidine-1-carbonyl]phenyl]quinoline-3-carboxamide](/img/structure/B12373474.png)


![N-tert-butyl-1-[[3-[(4-fluorophenyl)diazenyl]phenyl]methyl]piperidine-4-carboxamide](/img/structure/B12373485.png)


![[13-(2,4-dicarboxyphenyl)-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine](/img/structure/B12373513.png)


![1-[1,4-Bis(3-methylbutoxy)naphthalen-2-yl]-2-[3-(3-methylbutyl)benzimidazol-1-ium-1-yl]ethanone;bromide](/img/structure/B12373541.png)
![trisodium;7-hydroxy-8-[[4-[1-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12373553.png)

